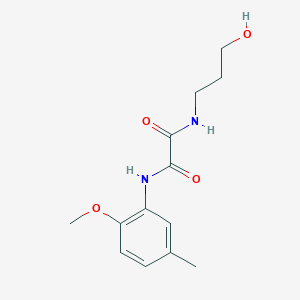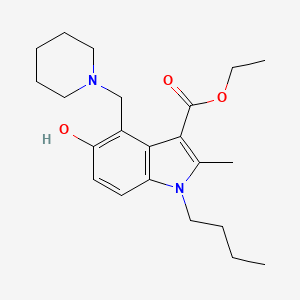
N-butyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, N-Butyl-3-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)propanamide, and is commonly abbreviated as BDP.
Mécanisme D'action
BDP functions as a fluorescent probe by undergoing a reaction with ROS that results in the emission of light. This reaction is known as a redox reaction, and it is initiated by the transfer of an electron from the ROS to the BDP molecule. This reaction results in the formation of a highly fluorescent compound that can be easily detected using a variety of imaging techniques.
Biochemical and Physiological Effects:
BDP has been shown to have a number of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells and to protect against oxidative stress. BDP has also been shown to have anti-inflammatory effects, and it may be useful in the treatment of a variety of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using BDP in scientific research is its high sensitivity and specificity for ROS. This makes it an ideal tool for studying the mechanisms of oxidative stress and cell death. However, BDP also has a number of limitations, including its relatively high cost and the need for specialized equipment for detection.
Orientations Futures
There are a number of potential future directions for research involving BDP. One promising area of research involves the development of new BDP derivatives with improved properties, such as increased sensitivity or reduced toxicity. Another area of research involves the development of new imaging techniques that can be used to detect BDP in living cells. Finally, BDP may also have potential applications in the development of new therapies for a variety of diseases, including cancer and inflammatory disorders.
Conclusion:
In conclusion, BDP is a compound that has been extensively studied for its potential applications in scientific research. It functions as a fluorescent probe for the detection of ROS in living cells and has a number of potential applications in the study of oxidative stress and cell death. While BDP has a number of advantages for use in scientific research, it also has some limitations that must be taken into account. Overall, the future looks bright for research involving BDP, and there are a number of exciting potential applications for this compound in the years to come.
Méthodes De Synthèse
BDP can be synthesized using a variety of methods, including the reaction of N-butylpropanamide with phthalic anhydride and acetic anhydride in the presence of a catalyst. The resulting compound is then purified using a variety of techniques, including recrystallization and chromatography.
Applications De Recherche Scientifique
BDP has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of BDP as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. BDP has also been used as a tool for studying the mechanisms of cell death and apoptosis.
Propriétés
IUPAC Name |
N-butyl-3-(1,3-dioxoisoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-3-9-16-13(18)8-10-17-14(19)11-6-4-5-7-12(11)15(17)20/h4-7H,2-3,8-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSKSWAJROKOJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCN1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5204125.png)
![5-amino-1-(4-chloro-3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5204139.png)
![methyl 4-chloro-3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzoate](/img/structure/B5204142.png)

![4-bromo-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5204144.png)
![2-[(1-adamantylcarbonyl)amino]benzoic acid](/img/structure/B5204159.png)
methyl]amine](/img/structure/B5204163.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5204170.png)
![2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B5204174.png)

![2-(3-acetyl-1H-pyrazol-1-yl)-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5204196.png)
![6-(dimethylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5204212.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-methyl-2-(4-morpholinyl)propyl]acetamide](/img/structure/B5204219.png)
